molecular formula C9H9N3O B13247039 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13247039
M. Wt: 175.19 g/mol
InChI Key: OFBINAXTFVZMLP-UHFFFAOYSA-N
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Description

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a partially saturated pyrazole ring with an amino group at position 4 and a phenyl substituent at position 3 (Figure 1). This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Pyrazolone derivatives are widely studied for their anti-inflammatory, antimicrobial, and anticancer activities .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-amino-3-phenyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C9H9N3O/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6/h1-5,7H,10H2,(H,12,13)

InChI Key

OFBINAXTFVZMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C2N

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Chalcones, synthesized via Claisen–Schmidt condensation, serve as key intermediates.
  • These chalcones react with hydrazines under reflux conditions, leading to the formation of hydrazones.
  • Cyclization of hydrazones results in the formation of 4,5-dihydro-1H-pyrazol-5-ones.

Research Data:

Step Reagents & Conditions Product Characterization Notes
Chalcone synthesis Aromatic aldehyde + Acetophenone + NaOH Chalcone Confirmed via IR and NMR
Hydrazine reaction Chalcone + Hydrazine hydrate Hydrazone intermediate Spectroscopic confirmation
Cyclization Reflux with acetic acid 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one Confirmed by melting point and NMR

This method is detailed in the research by Santhi and Bharathi (2023), where chalcones were prepared via Claisen–Schmidt condensation, then cyclized with hydrazine hydrate to produce the pyrazolone core.

Hydrazine-Mediated Cyclization of β-Ketonitriles

Another versatile approach involves the nucleophilic attack of hydrazine on β-ketonitriles, followed by cyclization to form the pyrazolone ring.

Procedure Overview:

  • β-Ketonitriles are synthesized from appropriate ketones and nitrile sources.
  • Hydrazine reacts with these β-ketonitriles, forming hydrazones.
  • Intramolecular cyclization yields 4-amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one.

Research Data:

Step Reagents & Conditions Product Characterization Notes
β-Ketonitrile synthesis Acetophenone + Cyanogen chloride β-Ketonitrile Confirmed via IR and NMR
Hydrazine reaction β-Ketonitrile + Hydrazine hydrate Hydrazone intermediate Confirmed via spectroscopic analysis
Cyclization Reflux in ethanol Pyrazolone Melting point and NMR data confirm structure

This method is highlighted in the patent US3760084A, where the synthesis of 5-amino-1-phenyl-4-pyrazolecarboxamide derivatives involves hydrazine reactions with nitrile intermediates.

Condensation of β-Ketonitriles with Hydrazines

This approach is a variation of the above, emphasizing the condensation step to directly form the pyrazolone ring.

Procedure Overview:

  • β-Ketonitriles undergo condensation with hydrazines in the presence of acids or bases.
  • The resulting hydrazones cyclize under heating to give the pyrazolone core.

Research Data:

Step Reagents & Conditions Product Characterization Notes
Condensation β-Ketonitrile + Hydrazine hydrate Hydrazone Confirmed via IR and NMR
Cyclization Reflux with acetic acid 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one Confirmed by spectral data

This method is supported by the general approach described in the literature on pyrazolone synthesis, emphasizing nucleophilic attack and intramolecular cyclization.

Oxidative Cyclization of Pyrazoline Derivatives

An alternative route involves the oxidation of dihydropyrazolines to pyrazolones.

Procedure Overview:

  • Synthesize pyrazoline derivatives via cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
  • Oxidize these intermediates using mild oxidants (e.g., hydrogen peroxide, potassium permanganate) to obtain the pyrazolone.

Research Data:

Step Reagents & Conditions Product Characterization Notes
Pyrazoline formation Hydrazine + Chalcones Pyrazoline Confirmed via IR and NMR
Oxidation Hydrogen peroxide / KMnO₄ Pyrazolone Melting point and spectral confirmation

This method is referenced in the synthesis of related pyrazolones, emphasizing mild oxidation techniques to preserve functional groups.

Use of Hydrazine Derivatives and Aromatic Ketones

Hydrazine derivatives, such as phenylhydrazine, react with aromatic ketones to form hydrazones, which then cyclize under suitable conditions to form the pyrazolone ring.

Procedure Overview:

  • Phenylhydrazine reacts with acetophenone or substituted derivatives.
  • Cyclization occurs under reflux in ethanol or acetic acid.

Research Data:

Step Reagents & Conditions Product Characterization Notes
Hydrazone formation Phenylhydrazine + Acetophenone Hydrazone Confirmed via IR and NMR
Cyclization Reflux in acetic acid 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one Confirmed by spectral data

This classical approach is well-documented in pyrazolone synthesis literature.

Summary of Key Preparation Methods

Method Main Reagents Key Features References
Chalcone-Hydrazine Cyclization Chalcones + Hydrazines Versatile, high yield ,
β-Ketonitrile-Hydrazine Reaction β-Ketonitriles + Hydrazines Efficient, suitable for derivatives ,
Oxidative Cyclization Pyrazoline intermediates + Oxidants Mild conditions, preserves functional groups
Hydrazine Derivatives + Aromatic Ketones Phenylhydrazine + Acetophenone Classical, well-established

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazolones, which exhibit different biological and chemical properties .

Scientific Research Applications

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazolone family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It has gained attention in medicinal chemistry for its diverse biological activities and potential therapeutic uses.

Scientific Research Applications

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has been studied for applications across various scientific fields:

  • Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
  • Biology This compound exhibits antimicrobial, anti-inflammatory, and antioxidant activities.
  • Medicine It has potential therapeutic applications in treating diseases like cancer, diabetes, and neurodegenerative disorders.
  • Industry It is used in developing dyes, agrochemicals, and pharmaceuticals.

Detailed Analysis of Applications

  • 用途 in Chemistry: 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a versatile building block for creating complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, leading to diverse derivatives with altered properties.
  • 用途 in Biology: The compound exhibits significant biological activities. Research indicates it possesses antimicrobial, anti-inflammatory, and antioxidant properties . These properties make it valuable in biological research, particularly in studying disease mechanisms and potential therapeutic interventions.
  • 用途 in Medicine: Its potential in treating diseases has been extensively studied. Research suggests it could be beneficial in managing cancer, diabetes, and neurodegenerative disorders. The compound interacts with enzymes, receptors, and proteins involved in cellular processes and modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.
  • 用途 in Industry: It is also used in industrial applications such as the development of dyes, agrochemicals, and pharmaceuticals, highlighting its importance in creating new products and technologies.

Chemical Reactions

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes several chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives using oxidizing agents like hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring, often using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: The amino and phenyl groups can participate in substitution reactions using halogenating agents or nucleophiles under controlled conditions, leading to various derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of 4-amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one with key analogues:

Substitution at Position 4

  • 4-Amino vs. 4-Hydroxyimino: Replacement of the amino group with a hydroxyimino moiety, as in (4Z)-1-(3,4-dimethylphenyl)-4-(hydroxyimino)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (), reduces hydrogen-bonding capacity but introduces nitrosamine-like properties, relevant for regulatory compliance in pharmaceuticals .
  • 4-Amino vs. 4-Thiazolyl Hydrazine: In Schiff base derivatives like 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one (), the thiazolyl group enhances antimicrobial and antitubercular activity, achieving MIC values of <10 µg/mL against Mycobacterium tuberculosis .

Substitution at Position 3

  • 3-Phenyl vs. 3-Methyl :
    Derivatives such as 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one () show reduced bioactivity compared to the phenyl-substituted parent compound, highlighting the importance of aromatic interactions in target binding .

  • Electron-Withdrawing Groups :
    Substitution with electron-withdrawing groups (e.g., nitro or chloro) at the phenyl ring, as in 1-(2,4-nitrophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (), stabilizes tautomeric forms (e.g., IIa vs. IIb), affecting solubility and metabolic stability .

Structure-Activity Relationship (SAR) Insights

  • Amino Group Critical for Bioactivity: The 4-amino group in the parent compound is essential for hydrogen bonding with enzymatic targets, as evidenced by reduced activity in methyl-substituted analogues .
  • Phenyl vs. Heteroaromatic Rings : Thiazole or imidazole substitutions (e.g., ) improve anticancer activity by enabling π-π stacking with kinase active sites .
  • Electron Effects : Electron-withdrawing groups enhance tautomer stability (), while electron-donating groups (e.g., methoxy) improve solubility but may reduce binding affinity .

Biological Activity

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, a member of the pyrazolone family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties across various fields, including oncology, anti-inflammatory responses, and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is C9H10N4OC_9H_{10}N_4O with a molecular weight of approximately 178.20 g/mol. The compound features a pyrazolone core with an amino group and a phenyl substituent that contribute to its reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, compounds structurally related to 4-amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one have shown promising results in inhibiting cancer cell proliferation.

Compound Cell Line IC50 (µM)
PCH-1A5494.32 ± 0.28
PCH-1H2264.69 ± 0.43
PCH-1H4608.40 ± 1.10

These findings indicate that related compounds can effectively reduce cell viability in various cancer types while exhibiting lower toxicity towards non-malignant cells .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolone derivatives have also been documented. A study indicated that compounds with similar structures could inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism likely involves the modulation of the COX pathway, which is crucial in inflammatory responses.

Enzyme Inhibition

4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in cancer therapy due to their role in regulating pH and fluid balance in tissues.

Isozyme K_i (nM)
CA II5.2 - 233
CA IX1.3 - 1.5
CA XII0.62 - 0.99

These results suggest that derivatives of this compound can serve as potent inhibitors against specific CA isoforms, particularly those implicated in tumor progression .

The biological activity of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is attributed to its ability to interact with various biomolecular targets:

  • Binding to Receptors : The compound's structure allows it to bind effectively to protein receptors involved in cancer cell signaling.
  • Disruption of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes like carbonic anhydrases, it can modulate biochemical pathways critical for tumor survival .

Case Studies

Several case studies illustrate the effectiveness of pyrazolone derivatives:

  • Study on Lung Cancer : A series of experiments demonstrated that pyrazolone derivatives significantly inhibited the growth of lung cancer cell lines (A549) through apoptosis induction.
  • Inflammation Model : In a rat model of inflammation, compounds similar to 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one reduced paw swelling and inflammatory markers significantly compared to controls .

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